CCG-100602, chemically named 1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide, is a small molecule inhibitor. [] It plays a significant role in scientific research as a tool to study cellular processes, particularly those related to fibrosis and myofibroblast activation. CCG-100602 functions by inhibiting the Rho/MRTF/SRF pathway, which is involved in regulating gene expression related to cell growth, differentiation, and fibrosis. []
The synthesis of CCG-100602 involves several key steps:
While specific industrial production methods for CCG-100602 are not extensively documented, the described synthetic routes can be scaled up for larger production volumes with necessary adjustments for efficiency and cost-effectiveness.
The molecular structure of CCG-100602 features a piperidine ring connected to a trifluoromethyl-substituted benzoyl moiety and a chlorophenyl group. The compound's structural formula can be represented as follows:
This structure contributes to its biological activity by enabling interactions with specific protein targets involved in cellular signaling pathways .
CCG-100602 primarily undergoes substitution reactions due to the presence of reactive functional groups such as trifluoromethyl and chlorophenyl groups. These reactions can lead to various derivatives that may possess altered properties or enhanced biological activities.
The reactions involving CCG-100602 typically require standard organic reagents under controlled conditions to ensure high yields and purity of the resulting compounds. The major products from these reactions often include derivatives that can be further explored for their therapeutic potential.
CCG-100602 acts primarily by inhibiting the nuclear localization of myocardin-related transcription factor A, which is crucial for activating serum response factor signaling pathways. This inhibition prevents the transcription of fibrogenic genes associated with fibrosis, such as collagen I (COL1A1) and alpha-smooth muscle actin (ACTA2). By blocking these pathways, CCG-100602 effectively reduces extracellular matrix production and cellular contractility, thereby mitigating fibrotic responses in tissues .
CCG-100602 is characterized by its solid form at room temperature, with specific melting points and solubility characteristics that facilitate its use in biochemical assays.
The compound exhibits stability under standard laboratory conditions but may undergo degradation or reaction when exposed to extreme pH or temperature conditions. Its reactivity profile is defined by its functional groups, allowing for targeted modifications in synthetic applications .
CCG-100602 has significant applications in scientific research focused on:
CCG-100602 is a synthetic bis-amide derivative with the systematic name 1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide. Its molecular formula is C₂₁H₁₇ClF₆N₂O₂, yielding a molecular weight of 478.82 g/mol [1] [8]. Key structural features include:
Table 1: Physicochemical Profile of CCG-100602
Property | Value |
---|---|
Molecular Weight | 478.82 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 49.41 Ų |
XLogP | 5.31 |
Rule of Five Violations | 1 (High lipophilicity) |
Solubility in DMSO | 100 mg/mL (208.85 mM) |
Aqueous Solubility | Insoluble |
The compound exhibits favorable drug-like properties despite one Lipinski violation due to its elevated lipophilicity. It demonstrates high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) and ethanol (48 mg/mL), but is insoluble in aqueous buffers—a characteristic necessitating formulation optimization for biological studies [2] [3] [9].
CCG-100602 selectively disrupts the Rho-mediated transcriptional cascade by blocking myocardin-related transcription factor A (MRTF-A) nuclear translocation. The canonical pathway involves:
CCG-100602 intercepts this pathway at step 3, preventing MRTF-A nuclear accumulation. This inhibition is reversible and concentration-dependent, with an IC₅₀ of 9.8 μM in PC-3 prostate cancer cells measured by SRE-luciferase reporter assays [2] [6] [9]. Downstream consequences include:
Table 2: Transcriptional Targets of CCG-100602 in Disease Models
Target Gene | Function | Inhibition Efficacy | Experimental Context |
---|---|---|---|
COL1A1 | Collagen type I synthesis | 40-60% (20-40 μM) | TGF-β-stimulated myofibroblasts [7] |
ACTA2 | α-Smooth muscle actin | 50-70% (20-40 μM) | Intestinal fibrosis model [7] |
FN1 | Fibronectin production | 45-65% (20-40 μM) | Matrix stiffness-induced fibrogenesis [7] |
SRF | Serum response factor | 30-50% (20-40 μM) | Nuclear protein expression [3] |
CCG-100602 emerged from structure-activity relationship (SAR) optimization of the lead compound CCG-1423. Key comparative advantages include:
Pharmacodynamic comparisons reveal trade-offs:
Table 3: Comparative Profile of CCG-100602 and CCG-1423
Parameter | CCG-100602 | CCG-1423 | Improvement Factor |
---|---|---|---|
SRE-Luc IC₅₀ (PC-3) | 9.8 μM | 1.5 μM | 0.15x |
Cytotoxicity (30 μM) | <10% | >50% | >5x safety margin |
Invasion Inhibition | 72% (100 μM) | 85% (10 μM) | Comparable efficacy |
In vivo Dosing | 7.5 mg/kg/day | Not tolerated | Enables chronic studies |
Aqueous Stability | >24 hours | <8 hours | 3x stability gain |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7